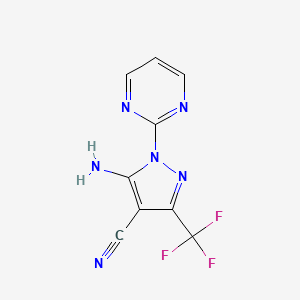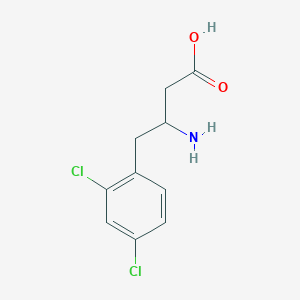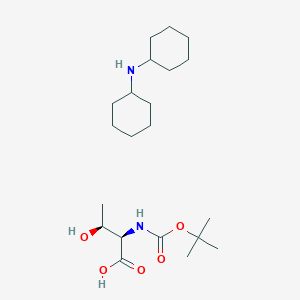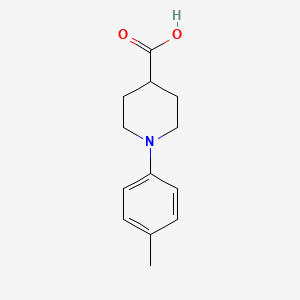
5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H5F3N6 It is known for its unique structure, which includes a pyrazole ring substituted with amino, pyrimidinyl, trifluoromethyl, and carbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide (BrCN) or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-Amino-1-(2-pyrimidinyl)pyrazole-4-carbonitrile
- 5-Amino-1-(2-pyrimidinyl)-3-methylpyrazole-4-carbonitrile
- 5-Amino-1-(2-pyrimidinyl)-3-chloropyrazole-4-carbonitrile
Uniqueness
5-Amino-1-(2-pyrimidinyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.
属性
分子式 |
C9H5F3N6 |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
5-amino-1-pyrimidin-2-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H5F3N6/c10-9(11,12)6-5(4-13)7(14)18(17-6)8-15-2-1-3-16-8/h1-3H,14H2 |
InChI 键 |
DKSLVQHOUHCKOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N2C(=C(C(=N2)C(F)(F)F)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) acetate](/img/structure/B12281977.png)


![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)


![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)
![(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)


![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12282029.png)
![Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)](/img/structure/B12282039.png)
